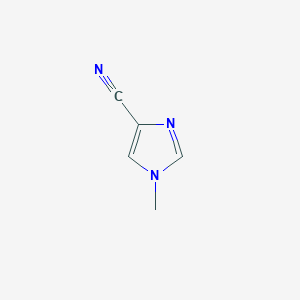

1-Methyl-1H-imidazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-3-5(2-6)7-4-8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKVILSENFFPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383547 | |

| Record name | 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66121-69-5 | |

| Record name | 1-METHYL-1H-IMIDAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 1-Methyl-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Methyl-1H-imidazole-4-carbonitrile in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from documented chemical processes, alongside standardized experimental protocols for solubility determination.

Core Data Presentation: Qualitative Solubility Summary

The principle of "like dissolves like" can provide further guidance. This compound possesses both polar (the imidazole ring and the nitrile group) and non-polar (the methyl group) characteristics. This amphiphilic nature suggests it is likely to be soluble in a range of organic solvents.

| Solvent | Qualitative Solubility | Rationale / Notes |

| Ethyl Acetate | Soluble | Used as a mobile phase component in column chromatography for purification, indicating solubility. |

| Petroleum Ether | Sparingly Soluble / Soluble | Used in combination with ethyl acetate for purification, suggesting some level of solubility. |

| Water | Likely Sparingly Soluble | The presence of the polar imidazole ring and nitrile group may allow for some solubility in water, though the non-polar methyl group and the overall organic structure would limit it. |

| Methanol / Ethanol | Likely Soluble | Polar protic solvents like methanol and ethanol are generally good solvents for polar organic molecules containing nitrogen heterocycles. |

| Dichloromethane | Likely Soluble | A versatile polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Acetone | Likely Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Acetonitrile | Likely Soluble | A polar aprotic solvent often used in chromatography and as a reaction solvent. |

| Chloroform | Likely Soluble | A common solvent for a wide range of organic compounds. |

| Hexane | Likely Insoluble / Sparingly Soluble | As a non-polar solvent, hexane is less likely to be a good solvent for this relatively polar molecule. |

Experimental Protocols: Determining Solubility of a Solid Organic Compound

For researchers requiring precise solubility data, the following general experimental protocol can be employed to determine the solubility of a solid organic compound like this compound in various solvents.

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Mandatory Visualization: Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of an imidazole derivative, a process relevant to this compound.

Methodological & Application

Application Note and Protocol: Purification of 1-Methyl-1H-imidazole-4-carbonitrile by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-imidazole-4-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The outlined method is based on established procedures and provides a robust strategy for isolating the target compound.[1]

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (Gradient Elution) |

| Initial Mobile Phase Composition | 91:9 (v/v) Petroleum Ether : Ethyl Acetate |

| Final Mobile Phase Composition | 33:66 (v/v) Petroleum Ether : Ethyl Acetate |

| Elution Profile | The target compound, this compound, is expected to elute as the polarity of the mobile phase is increased. |

| Typical Yield | 86% (following synthesis)[1] |

| Purity | >95% |

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound from a crude reaction mixture.

1. Materials and Reagents

-

Crude this compound

-

Silica gel (for flash column chromatography, e.g., 40-63 µm particle size)

-

Petroleum Ether (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (for sample loading)

-

TLC plates (silica gel coated with fluorescent indicator)

-

Potassium permanganate stain or UV lamp for TLC visualization

-

Glass column for chromatography

-

Collection tubes/flasks

-

Rotary evaporator

2. Preparation of the Mobile Phase

Prepare stock solutions of the petroleum ether and ethyl acetate. For the gradient elution, you will mix these solvents in varying ratios. It is recommended to prepare the initial low-polarity mobile phase (91:9 petroleum ether/ethyl acetate) and the final high-polarity mobile phase (33:66 petroleum ether/ethyl acetate).

3. Column Packing

-

Dry Packing:

-

Secure the chromatography column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Carefully pour the dry silica gel into the column.

-

Gently tap the column to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Wet Packing (Recommended):

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (91:9 petroleum ether/ethyl acetate).

-

Pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the sand layer.

-

4. Sample Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.

-

Carefully add the sample solution or the silica-adsorbed sample to the top of the column.

-

Drain the solvent until the sample is loaded onto the silica gel bed.

5. Elution and Fraction Collection

-

Carefully add the initial mobile phase (91:9 petroleum ether/ethyl acetate) to the column.

-

Begin collecting fractions.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A stepwise or linear gradient can be employed, moving from 91:9 to 33:66 (v/v) petroleum ether/ethyl acetate.[1]

-

Monitor the elution of compounds by thin-layer chromatography (TLC).

6. Fraction Analysis (TLC Monitoring)

-

Spot a small aliquot of each collected fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., a slightly more polar mixture than the current elution solvent).

-

Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

-

Combine the fractions containing the pure this compound.

7. Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound as a white solid.[1]

Visualizations

Experimental Workflow Diagram

References

Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile as a Versatile Building Block in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it an ideal scaffold for the synthesis of a diverse range of biologically active compounds, particularly in the development of kinase inhibitors.[1][2] The imidazole core is a common motif in many approved drugs, and its derivatives have shown promise as antibacterial, antifungal, and anticancer agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent Janus kinase 2 (Jak2) inhibitors, which are relevant in the field of oncology and inflammation.

Application in the Synthesis of Jak2 Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders. Consequently, JAKs, particularly Jak2, have emerged as important therapeutic targets.

1-Methyl-1H-imidazole derivatives have been successfully designed and synthesized as potent Jak2 inhibitors.[3][4] The 1-methyl-1H-imidazole core can serve as an effective hinge-binding motif, interacting with key residues in the ATP-binding site of the Jak2 enzyme. The nitrile group at the 4-position provides a convenient handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of 1-methyl-1H-imidazole derivatives as Jak2 inhibitors. The data is adapted from the work of Su et al. in the Journal of Medicinal Chemistry.

| Compound ID | Structure | Jak2 IC50 (μM) | Cellular Activity (TEL-Jak2 GI50, μM) |

| 26 | 2-((5-fluoro-2-((S)-1-(5-fluoropyrimidin-2-yl)ethylamino)pyrimidin-4-yl)amino)-N-methylbenzamide | 0.12 | > 3 |

| 13a | 2-((4-(1-methyl-1H-imidazol-4-yl)quinazolin-2-yl)amino)-N-methylbenzamide | 0.003 | 0.034 |

| 13d | 2-((4-(1-methyl-1H-imidazol-4-yl)thieno[3,2-d]pyrimidin-2-yl)amino)-N-methylbenzamide | 0.033 | 0.25 |

| 13h | 2-((4-(1-methyl-1H-imidazol-4-yl)furo[3,2-d]pyrimidin-2-yl)amino)-N-methylbenzamide | 0.012 | 0.11 |

| 19a | (S)-N-(1-(5-fluoropyrimidin-2-yl)ethyl)-4-(1-methyl-1H-imidazol-4-yl)-[1][5][6]triazolo[1,5-a]pyrazin-2-amine | Not explicitly stated, but described as a potent, orally bioavailable Jak2 inhibitor | High level of cellular activity in hematopoietic cell lines |

Experimental Protocols

The following protocols describe the synthesis of key intermediates and a final potent Jak2 inhibitor, adapted from the supplementary information of Su et al., J. Med. Chem. 2014, 57, 144-158.

Protocol 1: Synthesis of 1-Methyl-1H-imidazol-4-amine

This protocol describes the reduction of the nitrile group of this compound to the corresponding amine, a key intermediate for subsequent coupling reactions.

Materials:

-

This compound

-

Methanol (MeOH)

-

Ammonia (7 N in MeOH)

-

Raney Nickel (Ra/Ni)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

A solution of this compound (1.0 g, 9.3 mmol) in methanol (20 mL) and 7 N ammonia in methanol (20 mL) is prepared in a pressure-resistant vessel.

-

Raney Nickel (0.5 g) is carefully added to the solution.

-

The vessel is sealed and placed on a Parr shaker. It is then charged with hydrogen gas to a pressure of 50 psi.

-

The reaction mixture is shaken at room temperature for 16 hours.

-

After 16 hours, the reaction vessel is carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst.

-

The filtrate is concentrated under reduced pressure to yield 1-Methyl-1H-imidazol-4-amine as a solid.

Expected Yield: ~85%

Protocol 2: Synthesis of a Quinazoline-based Jak2 Inhibitor (Analogous to 13a)

This protocol outlines the coupling of the synthesized 1-Methyl-1H-imidazol-4-amine with a suitable heterocyclic core to generate a potent Jak2 inhibitor.

Materials:

-

2-chloro-N-methyl-benzamide

-

1-Methyl-1H-imidazol-4-amine

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

2-Pentanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

A mixture of 2-chloro-N-methyl-benzamide (1.0 eq), 1-Methyl-1H-imidazol-4-amine (1.2 eq), and p-TsOH·H₂O (1.5 eq) in 2-pentanol is prepared in a sealed tube.

-

The reaction mixture is heated to 130 °C for 16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

-

The organic solution is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired quinazoline-based Jak2 inhibitor.

Visualizations

JAK/STAT Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and highlights the point of inhibition by the synthesized 1-methyl-1H-imidazole derivatives.

Caption: The JAK/STAT signaling pathway and inhibition by 1-methyl-1H-imidazole derivatives.

General Synthetic Workflow

This diagram outlines the general workflow for the synthesis of Jak2 inhibitors using this compound as a starting material.

Caption: General synthetic workflow for Jak2 inhibitor synthesis.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of potent kinase inhibitors, particularly for the Jak2 enzyme. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. The straightforward functionalization of the imidazole core allows for the rapid generation of diverse compound libraries for structure-activity relationship studies, ultimately leading to the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-4-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the imidazole core and the cyano group, make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The imidazole ring can participate in various non-covalent interactions with biological targets, while the nitrile moiety can be chemically transformed into other functional groups or act as a key pharmacophoric element. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this area.

Application: Development of Janus Kinase 2 (JAK2) Inhibitors

A prominent application of the 1-methyl-1H-imidazole scaffold is in the design of potent and selective inhibitors of Janus Kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1] Consequently, JAK2 has emerged as a key therapeutic target.

Researchers have successfully utilized the 1-methyl-1H-imidazole core as a hinge-binding motif to develop small molecule JAK2 inhibitors. The nitrogen atoms of the imidazole ring can form critical hydrogen bond interactions with the hinge region of the kinase domain, a common strategy in kinase inhibitor design.

Lead Compound: (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)-3-(5-methyl-1H-imidazol-2-yl)propanamide (Compound 19a)

A notable example is the discovery of compound 19a , a potent and orally bioavailable JAK2 inhibitor.[1] This compound incorporates a 1-methyl-1H-imidazole moiety, which was optimized from a 1H-pyrazole series to improve physicochemical and pharmacokinetic properties.

Quantitative Biological Data for Compound 19a and Analogs

The following table summarizes the in vitro and cellular activity of compound 19a and its analogs against JAK family kinases.

| Compound | JAK1 IC50 (μM) | JAK2 IC50 (μM) | JAK3 IC50 (μM) | TYK2 IC50 (μM) | Ba/F3 TEL-JAK2 Cellular IC50 (μM) | UKE-1 Cellular IC50 (μM) |

| 19a | 0.025 | 0.003 | 0.430 | 0.020 | 0.034 | 0.028 |

| Analog 13a | - | 0.003 | - | - | 0.034 | - |

| Analog 13d | - | 0.033 | - | - | - | - |

| Analog 13h | - | 0.012 | - | - | - | - |

| AZD1480 (24) | 0.004 | 0.002 | 0.750 | 0.004 | 0.003 | 0.003 |

Data extracted from "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors".[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.

Caption: The JAK/STAT signaling pathway and the inhibitory action of 1-methyl-1H-imidazole derivatives.

References

Application Notes and Protocols: Electrophilic Reactions of 1-Methyl-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 1-Methyl-1H-imidazole-4-carbonitrile with various electrophiles. The protocols outlined below are intended to serve as a guide for the synthesis of novel substituted imidazole derivatives, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. The imidazole ring is a common motif in many biologically active molecules, and the cyano group at the 4-position, along with the methyl group at the N1-position, influences the regioselectivity of electrophilic substitution reactions. This document details the reaction of this compound with various electrophiles, providing experimental protocols and summarizing key reaction data. Electrophilic attack preferentially occurs at the C5-position of the imidazole ring, which is the most electron-rich site.

Reaction Overview

The primary electrophilic substitution reactions investigated for this compound are halogenation, nitration, and formylation. The general reaction scheme is presented below:

Caption: General scheme of electrophilic substitution on this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for various electrophilic substitution reactions on this compound.

| Electrophile (Reagent) | Product | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| N-Bromosuccinimide (NBS) | 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile | Acetonitrile, reflux | 70 | 140–147 | [1] |

| Nitric Acid / Sulfuric Acid | 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile | Not specified | - | - | |

| Phosphorus Oxychloride / DMF | 5-Formyl-1-methyl-1H-imidazole-4-carbonitrile | Not specified | - | - |

Experimental Protocols

Bromination of this compound

Objective: To synthesize 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile via electrophilic bromination.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in acetonitrile.

-

Add N-Bromosuccinimide (NBS) to the solution.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile.[1]

Workflow Diagram:

Caption: Workflow for the bromination of this compound.

Nitration of this compound (General Protocol)

Objective: To synthesize 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

-

Slowly add this compound to the cold nitrating mixture with constant stirring.

-

Maintain the reaction at a low temperature for a designated time, monitoring by TLC.

-

Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Reaction Pathway Diagram:

Caption: Reaction pathway for the nitration of this compound.

Formylation of this compound (Vilsmeier-Haack Reaction - General Protocol)

Objective: To synthesize 5-Formyl-1-methyl-1H-imidazole-4-carbonitrile.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0 °C with stirring.

-

To this reagent, add this compound portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

-

Pour the reaction mixture into a beaker of crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Logical Relationship Diagram:

Caption: Logical relationship in the Vilsmeier-Haack formylation.

Conclusion

This compound serves as a valuable substrate for electrophilic substitution reactions, primarily at the C5 position. The protocols provided herein for halogenation, nitration, and formylation offer a foundation for the synthesis of a diverse library of substituted imidazole derivatives. Further optimization of reaction conditions and exploration of a broader range of electrophiles will undoubtedly expand the synthetic utility of this versatile building block in drug discovery and materials science.

References

Application Notes and Protocols for the Derivatization of 1-Methyl-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the nitrile group on 1-Methyl-1H-imidazole-4-carbonitrile. This versatile starting material can be converted into a variety of functional groups, including carboxamides, carboxylic acids, primary amines, ketones, and tetrazoles. These derivatives represent valuable scaffolds in medicinal chemistry, with potential applications as modulators of key signaling pathways.

Introduction

This compound is a valuable building block in the synthesis of pharmacologically active compounds. The electron-withdrawing nature of the nitrile group, combined with the inherent properties of the N-methylimidazole core, makes it a strategic starting point for the development of novel therapeutics. The imidazole moiety is a well-established pharmacophore found in numerous drugs, and its derivatives have shown affinity for a range of biological targets, including dopamine and histamine receptors.[1] This document outlines key chemical transformations of the nitrile group and discusses the potential biological relevance of the resulting products.

Derivatization Reactions

The nitrile group of this compound can undergo several important chemical transformations, providing access to a diverse range of functionalized imidazole derivatives.

Hydrolysis to 1-Methyl-1H-imidazole-4-carboxamide and 1-Methyl-1H-imidazole-4-carboxylic acid

Partial hydrolysis of the nitrile yields the corresponding carboxamide, a common functional group in many drug molecules. Complete hydrolysis under more stringent conditions affords the carboxylic acid, which can serve as a handle for further modifications, such as esterification or amidation.

Reduction to (1-Methyl-1H-imidazol-4-yl)methanamine

Reduction of the nitrile group provides the primary amine, a key functional group for introducing basicity and enabling further derivatization, such as amide bond formation or reductive amination.

Grignard Reaction to form Ketones

The addition of a Grignard reagent to the nitrile, followed by hydrolysis, leads to the formation of a ketone. This reaction allows for the introduction of various alkyl or aryl side chains, expanding the chemical diversity of the imidazole scaffold.

Cycloaddition to form 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole

The [3+2] cycloaddition of an azide source with the nitrile group yields a tetrazole, which is often used as a bioisosteric replacement for a carboxylic acid group in drug design due to its similar acidity and steric profile.[2]

Experimental Protocols

The following protocols are provided as detailed methodologies for the key derivatization reactions of this compound.

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-4-carboxamide

Objective: To synthesize 1-Methyl-1H-imidazole-4-carboxamide via partial hydrolysis of this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Sodium Carbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add this compound to the cooled sulfuric acid with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80°C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid

Objective: To synthesize 1-Methyl-1H-imidazole-4-carboxylic acid via complete hydrolysis of this compound.

Materials:

-

This compound

-

6N Sodium Hydroxide solution

-

Concentrated Hydrochloric Acid

-

Round-bottom flask, reflux condenser, magnetic stirrer, pH meter/paper.

Procedure:

-

In a round-bottom flask, dissolve this compound in 6N sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product in a vacuum oven to obtain 1-Methyl-1H-imidazole-4-carboxylic acid.

Protocol 3: Synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine

Objective: To synthesize (1-Methyl-1H-imidazol-4-yl)methanamine via reduction of this compound. This protocol is adapted from the reduction of a similar imidazole derivative.[3]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup.

Procedure:

-

Set up a dry round-bottom flask under a nitrogen atmosphere.

-

Suspend Lithium Aluminum Hydride in anhydrous THF and cool the slurry to 0°C in an ice bath.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ slurry, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 16 hours.

-

Carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate at 0°C.

-

Stir the resulting slurry for 1 hour at room temperature.

-

Filter the solid inorganic salts and wash with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude (1-Methyl-1H-imidazol-4-yl)methanamine.

-

Purify the product by distillation or column chromatography.

Protocol 4: Synthesis of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one

Objective: To synthesize 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one via a Grignard reaction with this compound.

Materials:

-

This compound

-

Methylmagnesium Bromide (3.0 M in diethyl ether)

-

Anhydrous Diethyl Ether

-

Saturated Ammonium Chloride solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup.

Procedure:

-

Set up a dry round-bottom flask under a nitrogen atmosphere.

-

Dissolve this compound in anhydrous diethyl ether and cool to 0°C.

-

Add methylmagnesium bromide solution dropwise to the nitrile solution at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0°C and quench by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one.

Protocol 5: Synthesis of 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole

Objective: To synthesize 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole via a cycloaddition reaction.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Triethylamine Hydrochloride or Zinc Chloride

-

N,N-Dimethylformamide (DMF) or Toluene

-

Dilute Hydrochloric Acid

-

Ethyl Acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

-

In a round-bottom flask, combine this compound, sodium azide, and triethylamine hydrochloride (or zinc chloride) in DMF or toluene.

-

Heat the reaction mixture to 100-120°C and stir for 24-48 hours.

-

Cool the reaction mixture to room temperature and add dilute hydrochloric acid to adjust the pH to ~5-6.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole.

Quantitative Data Summary

| Derivative | Functional Group | Typical Reagents | Typical Solvent | Reaction Time (h) | Typical Yield (%) |

| 1-Methyl-1H-imidazole-4-carboxamide | Amide | H₂SO₄, H₂O | - | 2 | Moderate to Good |

| 1-Methyl-1H-imidazole-4-carboxylic acid | Carboxylic Acid | NaOH, H₂O | Water | 4-6 | Good |

| (1-Methyl-1H-imidazol-4-yl)methanamine | Primary Amine | LiAlH₄ | THF | 16 | Good[3] |

| 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-one | Ketone | CH₃MgBr, H₃O⁺ | Diethyl Ether | 12-16 | Moderate |

| 5-(1-Methyl-1H-imidazol-4-yl)-1H-tetrazole | Tetrazole | NaN₃, Et₃N·HCl | DMF | 24-48 | Moderate to Good |

Yields are estimates based on general reactions and may vary for this specific substrate.

Visualizations

References

Application Notes and Protocols for N-Methylation of 1H-Imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-methylation of 1H-imidazole-4-carbonitrile to synthesize 1-methyl-1H-imidazole-4-carbonitrile, a valuable intermediate in pharmaceutical and materials science research.[1] The protocols outlined below utilize common methylating agents and provide data for comparison.

Introduction

N-methylation of imidazole rings is a fundamental transformation in organic synthesis, often employed to modify the biological activity of molecules in drug discovery or to tune the properties of functional materials. 1H-imidazole-4-carbonitrile is a versatile building block, and its N-methylation can lead to derivatives with diverse applications.[1][2] This note details established methods for this conversion, focusing on practical laboratory-scale synthesis.

Reaction Scheme

The N-methylation of 1H-imidazole-4-carbonitrile introduces a methyl group onto one of the nitrogen atoms of the imidazole ring. Due to the tautomeric nature of the starting material, a mixture of N1 and N3 methylated isomers is possible. However, under specific conditions, one isomer can be favored. The primary product discussed in the following protocols is this compound.

Caption: General reaction scheme for the N-methylation of 1H-imidazole-4-carbonitrile.

Experimental Protocols

Two common protocols for the N-methylation of 1H-imidazole-4-carbonitrile are detailed below, using methyl iodide and dimethyl sulfate as the methylating agents.

Protocol 1: Methylation using Methyl Iodide and Sodium Hydride

This protocol is a widely cited method for the N-methylation of imidazoles and provides good yields.[3]

Materials:

-

1H-imidazole-4-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the N-methylation using methyl iodide and sodium hydride.

Protocol 2: Methylation using Dimethyl Sulfate and Sodium Bicarbonate

This protocol offers an alternative to the use of sodium hydride, employing a milder base. Dimethyl sulfate is a potent but toxic and carcinogenic methylating agent that should be handled with extreme care in a fume hood.[4]

Materials:

-

1H-imidazole-4-carbonitrile

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1H-imidazole-4-carbonitrile (1.0 eq), sodium bicarbonate (2.0 eq), and acetone.

-

Add dimethyl sulfate (2.0 eq) to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the solid sodium bicarbonate.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the N-methylation of 1H-imidazole-4-carbonitrile.

| Parameter | Protocol 1 | Protocol 2 |

| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) |

| Base | Sodium Hydride (NaH) | Sodium Bicarbonate (NaHCO₃) |

| Solvent | N,N-Dimethylformamide (DMF) | Acetone |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 3-5 hours | 4-8 hours |

| Typical Yield | 60-80% | 50-70% |

| Work-up | Aqueous work-up and extraction | Filtration and extraction |

| Purification | Column Chromatography | Column Chromatography or Recrystallization |

Safety Precautions

-

Sodium Hydride: Reacts violently with water. Handle under an inert, dry atmosphere.

-

Methyl Iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive.[5] All manipulations should be performed in a fume hood with appropriate PPE, including gloves and safety glasses.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to pale yellow solid.[6]

-

Molecular Formula: C₅H₅N₃[7]

-

Molecular Weight: 107.11 g/mol

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure and the position of the methyl group.

-

Mass Spectrometry: To confirm the molecular weight.

This application note provides a starting point for the N-methylation of 1H-imidazole-4-carbonitrile. Researchers may need to optimize the reaction conditions based on their specific laboratory setup and desired scale.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Imidazole-4-carbonitrile | 57090-88-7 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. server.ccl.net [server.ccl.net]

- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 6. 1H-Imidazole-4-carbonitrile | 57090-88-7 [sigmaaldrich.cn]

- 7. This compound;CAS No.:66121-69-5 [chemshuttle.com]

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-1H-imidazole-4-carbonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis is a crucial step in the development of various therapeutic agents and functional materials. This document provides a detailed experimental protocol for the synthesis of this compound via the methylation of 1H-Imidazole-4-carbonitrile.

Experimental Protocol

This protocol is based on the methylation of 1H-Imidazole-4-carbonitrile using iodomethane.

Materials:

-

1H-Imidazole-4-carbonitrile

-

Sodium hydride (NaH)

-

N,N-dimethyl-formamide (DMF)

-

Iodomethane (CH₃I)

-

Mineral oil

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

Procedure:

The synthesis is a two-stage process performed in a single pot.

Stage 1: Deprotonation of 1H-Imidazole-4-carbonitrile

-

Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Add 1H-Imidazole-4-carbonitrile (4.000 g, 43 mmol) to the flask.

-

Suspend the starting material in N,N-dimethyl-formamide (DMF).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (NaH) portion-wise to the stirred suspension.

-

Allow the reaction mixture to stir at 0 °C for a designated time and then let it warm to 25 °C and stir for a total of 1 hour to ensure complete deprotonation.

Stage 2: Methylation

-

To the solution from Stage 1, add methyl iodide at 25 °C.

-

Continue stirring the reaction mixture at 25 °C for 2 hours.

-

Upon completion, the reaction mixture is worked up to isolate the product. This typically involves quenching the reaction, extraction, and purification.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |

| Reactants | |

| 1H-Imidazole-4-carbonitrile | 4.000 g |

| Sodium Hydride | Stoichiometric equivalent |

| Iodomethane | Stoichiometric equivalent |

| Solvent | |

| N,N-dimethyl-formamide | Sufficient to dissolve reactants |

| Reaction Conditions | |

| Stage 1 (Deprotonation) | |

| Temperature | 0 - 25 °C |

| Duration | 1 hour |

| Stage 2 (Methylation) | |

| Temperature | 25 °C |

| Duration | 2 hours |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile in the Development of Janus Kinase 2 (Jak2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of the 1-methyl-1H-imidazole core scaffold, a close structural analog of 1-Methyl-1H-imidazole-4-carbonitrile, in the discovery and development of potent and selective inhibitors of Janus Kinase 2 (Jak2). The information provided is based on the structure-based drug design, synthesis, and biological evaluation of a novel series of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors.[1][2][3][4]

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK/STAT pathway.[1][5] Dysregulation of this pathway, particularly through hyperactivity of Jak2, is implicated in various myeloproliferative neoplasms and inflammatory diseases. Consequently, the development of selective Jak2 inhibitors is a significant focus in therapeutic research. The 1-methyl-1H-imidazole scaffold has emerged as a promising core structure for the design of such inhibitors.[1][2]

Featured Application: Inhibition of Jak2

Derivatives of 1-methyl-1H-imidazole have been successfully synthesized and evaluated as potent inhibitors of Jak2.[1][2] Structure-based design strategies have led to the optimization of this scaffold, resulting in compounds with high potency and oral bioavailability. One notable example, compound 19a from the work of Su et al. (2014), demonstrated significant inhibition of Jak2 and tumor growth in a UKE-1 xenograft model.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro potency of a selection of 1-methyl-1H-imidazole derivatives against Jak2.

| Compound | Jak2 IC50 (μM) |

| 13a | 0.003 |

| 13d | 0.033 |

| 13h | 0.012 |

| 19a | Data not publicly available in provided abstracts |

| 25b | Data not publicly available in provided abstracts |

| 26 | 0.12 |

Data extracted from Su et al. (2014). Note that specific IC50 values for all highlighted compounds were not available in the abstracts reviewed.[4][6]

Experimental Protocols

The following are generalized protocols based on the methodologies described for the synthesis and evaluation of 1-methyl-1H-imidazole-based Jak2 inhibitors.

General Synthesis of 1-Methyl-1H-imidazole Derivatives

A common synthetic route involves the coupling of a functionalized 1-methyl-1H-imidazole core with various aryl or heteroaryl groups.

Protocol:

-

Starting Material Preparation: Synthesize the necessary substituted 1-methyl-1H-imidazole and the corresponding coupling partner (e.g., a boronic acid or a halide).

-

Cross-Coupling Reaction:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-methyl-1H-imidazole derivative and the coupling partner in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

-

Heat the reaction mixture to the appropriate temperature (e.g., 110°C) and stir for a sufficient time for the reaction to complete (typically several hours), monitoring by a suitable method like TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired final compound.

-

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Jak2 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against Jak2 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a fluorescence resonance energy transfer (FRET)-based assay.

Protocol:

-

Reagents and Materials:

-

Recombinant human Jak2 enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT, and a source of ATP).

-

Fluorescently labeled peptide substrate.

-

Test compounds dissolved in DMSO.

-

Positive control inhibitor (e.g., Staurosporine).

-

Microplates (e.g., 384-well).

-

Plate reader capable of detecting the fluorescent signal.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In the wells of the microplate, add the kinase buffer.

-

Add the test compounds to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the Jak2 enzyme to all wells except for the no-enzyme control.

-

Initiate the kinase reaction by adding the ATP and fluorescently labeled peptide substrate mixture.

-

Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Read the fluorescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualizations

Jak/STAT Signaling Pathway

The following diagram illustrates the simplified Jak/STAT signaling pathway, highlighting the central role of Jak2.

Caption: Simplified Jak/STAT signaling pathway and the point of inhibition by 1-methyl-1H-imidazole derivatives.

Experimental Workflow

The diagram below outlines the general workflow for the development of 1-methyl-1H-imidazole-based Jak2 inhibitors.

Caption: General workflow for the discovery and development of 1-methyl-1H-imidazole-based Jak2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-4-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of N-methylation of 1H-imidazole-4-carbonitrile.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products. - Loss of product during workup or purification. | - Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material. - Reagent Quality: Use freshly distilled solvents and high-purity reagents. Ensure the base (e.g., NaH) is not passivated. - Temperature Control: Maintain the recommended reaction temperature. For methylation with methyl iodide, exothermic reactions can occur. - Purification: Optimize column chromatography conditions (e.g., silica gel activity, solvent gradient) to minimize product loss. |

| Presence of an Isomeric Impurity | - Formation of the regioisomeric side product, 1-Methyl-1H-imidazole-5-carbonitrile, due to the tautomerism of 1H-imidazole-4-carbonitrile. | - Purification: The primary method for removing the 5-isomer is column chromatography. Careful selection of the eluent system is crucial for good separation. - Reaction Conditions: While specific studies on 4-cyanoimidazole are limited, in general, the regioselectivity of imidazole alkylation can be influenced by the solvent, counter-ion of the base, and temperature. Experimenting with different conditions may improve the isomer ratio. |

| Presence of a Doubly Methylated Byproduct | - Over-methylation of the product to form a 1,3-dimethylimidazolium salt. | - Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. A large excess should be avoided. - Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further methylation of the product. |

| Presence of Amide or Carboxylic Acid Impurity | - Hydrolysis of the nitrile group during the reaction or workup. | - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, especially when using strong bases like NaH. - Aqueous Workup: Perform the aqueous workup at low temperatures and avoid prolonged exposure to acidic or basic conditions. |

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are:

-

1-Methyl-1H-imidazole-5-carbonitrile: This is the primary regioisomeric impurity formed due to the tautomeric nature of the 1H-imidazole-4-carbonitrile starting material.

-

1,3-Dimethyl-1H-imidazol-3-ium-4-carbonitrile salts: These can form if the product is further methylated by the alkylating agent.

-

1-Methyl-1H-imidazole-4-carboxamide or 1-Methyl-1H-imidazole-4-carboxylic acid: These can result from the hydrolysis of the nitrile functional group if water is present during the reaction or workup, particularly under acidic or basic conditions.[1][2]

Q2: How can I minimize the formation of the 1-Methyl-1H-imidazole-5-carbonitrile isomer?

A2: While complete prevention of the 5-isomer formation is challenging due to the inherent tautomerism, its separation from the desired 4-isomer is typically achieved by column chromatography.[3] The regioselectivity of N-alkylation of imidazoles can be influenced by factors such as the choice of base, solvent, and temperature. For instance, bulkier bases or specific solvent systems might favor the formation of one isomer over the other. However, detailed studies on optimizing the regioselectivity for 4-cyanoimidazole are not extensively reported.

Q3: How can I detect the presence of the isomeric impurity and other side products?

A3: A combination of analytical techniques can be used:

-

Thin-Layer Chromatography (TLC): Can often distinguish between the starting material, the desired product, and major impurities based on their different polarities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight of the components in the mixture, helping to identify isomers and other byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Is a powerful tool for structural elucidation and can be used to differentiate between the 4- and 5-methyl isomers based on the chemical shifts and coupling constants of the imidazole ring protons and carbons.

Q4: What is a reliable method to prevent the formation of the 1,3-dimethylimidazolium salt?

A4: To prevent over-methylation, it is crucial to control the stoichiometry of the methylating agent. Using a minimal excess (typically 1.05 to 1.1 equivalents) of the methylating agent is recommended. Additionally, monitoring the reaction progress and stopping it once the starting material is consumed can prevent the further reaction of the desired product.[4]

Experimental Protocols

Key Experiment: N-methylation of 1H-imidazole-4-carbonitrile

This protocol is based on a reported synthesis with high yield.[3]

Materials:

-

1H-Imidazole-4-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Water

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 1H-imidazole-4-carbonitrile (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add methyl iodide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with a mixture of DCM and MeOH (e.g., 10:1 v/v).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford this compound as a white solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio |

| 1H-Imidazole-4-carbonitrile | 93.09 | 1.0 |

| Sodium Hydride (60%) | 40.00 (as 100%) | 1.1 |

| Methyl Iodide | 141.94 | 1.1 - 1.2 |

| This compound | 107.11 | - |

Note: This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Visualizations

Logical Relationship of Side Product Formation

Caption: Formation of the desired product and potential side products.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a telescoped synthesis of 4-(1H)-cyanoimidazole core accelerated by orthogonal reaction monitoring - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 66121-69-5 [chemicalbook.com]

Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methyl-1H-imidazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most commonly reported and effective method for the purification of this compound is column chromatography.[1] Other potential methods, depending on the impurity profile, include crystallization and acid-base extraction.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Potential impurities can arise from starting materials, side-reactions, and decomposition. Key impurities to consider are:

-

Unreacted 1H-imidazole-4-carbonitrile: The starting material for methylation.

-

Regioisomers: Methylation of 1H-imidazole-4-carbonitrile can potentially yield the undesired 1-Methyl-1H-imidazole-5-carbonitrile isomer, although the 4-carbonitrile is generally the major product.

-

Over-methylation products: Formation of quaternary imidazolium salts.

-

Residual solvents: Solvents used in the reaction and purification steps (e.g., DMF, ethyl acetate, petroleum ether).

-

Hydrolysis products: The nitrile group could be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strong acidic or basic conditions.

Q3: What are the recommended storage conditions for this compound to maintain its purity?

A3: It is recommended to store this compound in a refrigerator at 2-8°C.[2] The compound is a solid at room temperature.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting

Problem: Low yield after column chromatography.

| Possible Cause | Suggested Solution |

| Improper Solvent System | The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in incomplete elution. An optimized gradient of petroleum ether and ethyl acetate (e.g., starting from 91:9 and gradually increasing to 33:66) has been shown to be effective.[1] |

| Product Adsorption on Silica Gel | The basic nature of the imidazole ring can lead to strong adsorption on acidic silica gel. Consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the slurry and eluent. |

| Sample Overloading | Overloading the column can lead to poor separation and co-elution of the product with impurities. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. |

| Decomposition on Silica | Although not commonly reported, some sensitive compounds can decompose on silica gel. If this is suspected, consider using a less acidic stationary phase like alumina (basic or neutral). |

Problem: Co-elution of impurities with the product.

| Possible Cause | Suggested Solution |

| Inadequate Separation | The chosen solvent system may not be providing sufficient resolution. Fine-tune the solvent gradient or switch to an isocratic elution with an optimized solvent mixture. Consider using a different solvent system altogether, for example, dichloromethane/methanol. |

| Presence of a Close-Eluting Isomer | The regioisomer (1-Methyl-1H-imidazole-5-carbonitrile) might have a similar polarity. A shallower gradient and a longer column may be necessary to improve separation. High-Performance Liquid Chromatography (HPLC) might be required for complete separation. |

Crystallization Troubleshooting

Problem: Difficulty in inducing crystallization.

| Possible Cause | Suggested Solution |

| High Purity of the Compound | Highly pure compounds can sometimes be difficult to crystallize from a single solvent. |

| Inappropriate Solvent Choice | The compound may be too soluble or insoluble in the chosen solvent. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. |

| Presence of Impurities | Impurities can inhibit crystal formation. It is often beneficial to perform a preliminary purification by column chromatography before attempting crystallization. |

| Supersaturation Not Reached | The solution may not be sufficiently concentrated. Slowly evaporate the solvent or cool the solution to induce supersaturation. |

Problem: Oily product obtained instead of crystals.

| Possible Cause | Suggested Solution |

| Low Melting Point | The compound may have a low melting point or be an oil at room temperature. The reported physical form is a solid.[1] |

| Residual Solvent | The presence of residual solvent can lower the melting point and lead to an oily appearance. Ensure the product is thoroughly dried under vacuum. |

| Incomplete Purification | The presence of impurities can disrupt the crystal lattice formation. Further purification by chromatography may be necessary. |

Experimental Protocols

Column Chromatography Purification of this compound

This protocol is adapted from a reported synthesis.[1]

1. Preparation of the Column:

- A glass column is packed with silica gel (240 g for approximately 4 g of crude product) as a slurry in petroleum ether.

2. Sample Loading:

- The crude this compound is dissolved in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and then adsorbed onto a small amount of silica gel. The solvent is carefully evaporated to yield a dry powder.

- This dry powder is then carefully added to the top of the packed column.

3. Elution:

- The column is eluted with a gradient of petroleum ether and ethyl acetate.

- The elution starts with a low polarity mixture (e.g., 91:9 petroleum ether/ethyl acetate).

- The polarity of the eluent is gradually increased to a higher concentration of ethyl acetate (e.g., up to 33:66 petroleum ether/ethyl acetate).

4. Fraction Collection and Analysis:

- Fractions are collected throughout the elution process.

- The composition of each fraction is monitored by Thin Layer Chromatography (TLC).

- Fractions containing the pure product are combined.

5. Product Isolation:

- The solvent is removed from the combined pure fractions under reduced pressure (rotary evaporation) to yield the purified this compound as a white solid.

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel | [1] |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (gradient) | [1] |

| Initial Eluent Ratio | 91:9 (v/v) | [1] |

| Final Eluent Ratio | 33:66 (v/v) | [1] |

| Reported Yield | 86% | [1] |

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting logic for common purification challenges.

References

stability and storage conditions for 1-Methyl-1H-imidazole-4-carbonitrile

This technical support center provides guidance on the stability and storage of 1-Methyl-1H-imidazole-4-carbonitrile, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is also crucial to keep the container tightly sealed and in a dry environment to prevent degradation. Some suppliers also suggest that storage at room temperature in a sealed, dry container is acceptable.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and storage conditions. It is essential to refer to the certificate of analysis (CoA) provided with your specific batch for the recommended retest date or expiration date. To ensure the compound's integrity over time, it is advisable to perform periodic purity checks, especially for long-term projects.

Q3: My this compound has changed color. Is it still usable?

A3: A change in color can indicate potential degradation. While a slight change may not always signify a significant loss of purity, it is a warning sign. It is highly recommended to re-analyze the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine its purity before use.

Q4: How can I assess the purity of my this compound sample?

A4: HPLC is a reliable method for determining the purity of this compound. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of an acetonitrile and water gradient is a good starting point for method development. The exact conditions may need to be optimized for your specific instrumentation and requirements.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature and humidity). Re-test the purity of the compound using a validated analytical method. |

| Poor solubility | Partial degradation or presence of impurities. | Assess the purity of the material. Consider purification techniques such as recrystallization if significant impurities are detected. |

| Inconsistent results between batches | Variation in the purity or stability of different batches. | Always check the certificate of analysis for each new batch. Perform incoming quality control checks to ensure consistency. |

Stability and Storage Conditions

Proper handling and storage are paramount to maintaining the integrity of this compound. The following table summarizes the recommended conditions and potential consequences of deviation.

| Parameter | Recommended Condition | Potential Consequences of Deviation |

| Temperature | 2-8°C (Refrigerated)[1] | Elevated temperatures can accelerate thermal degradation, leading to the formation of impurities. |

| Humidity | Store in a dry environment. | The nitrile group can be susceptible to hydrolysis in the presence of moisture, potentially forming the corresponding carboxylic acid or amide. |

| Light | Store in a light-protected container. | While specific photostability data is limited, imidazole derivatives can be light-sensitive.[2] Exposure to UV or visible light may induce degradation. |

Experimental Protocols

To assist researchers in assessing the stability of this compound, the following are generalized protocols for forced degradation studies and purity analysis. These should be adapted and validated for specific laboratory conditions.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][4][5][6][7]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

-